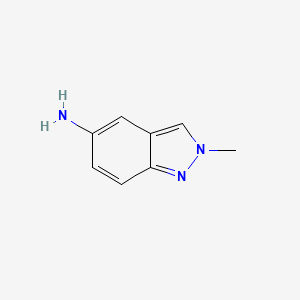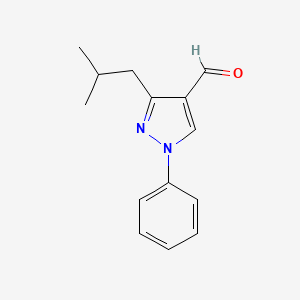
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid, commonly referred to as IBQC, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used for a range of purposes, from biochemical and physiological experiments to drug development.
Applications De Recherche Scientifique
Synthetic Chemistry and Molecular Structure
Synthesis and Structural Analysis : A key intermediate, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, synthesized for structural-activity relationship studies of antitumor antibiotics, demonstrates the importance of chromene derivatives in medicinal chemistry. The synthesis involves condensation and cyclodehydration processes, showcasing techniques applicable to similar quinoline derivatives (Li et al., 2013).
Mass Spectrometric Analysis : Research on substituted isoquinolines, which have potential as drug candidates, highlights the formation of carboxylic acids after collisional activation, indicating the utility of mass spectrometry in identifying and characterizing quinoline derivatives (Thevis et al., 2008).
Pharmaceutical Applications
Drug Design and Synthesis : The synthesis of 4-phenylquinazoline derivatives from hydroxyglycine, which can be transformed into various quinazoline derivatives, illustrates the potential for designing drugs based on the quinoline structure. This process highlights the versatility of quinoline derivatives in drug development (Hoefnagel et al., 1993).
Antioxidant Properties : A novel compound, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), was synthesized and found to exhibit excellent antioxidant properties, demonstrating the potential for quinoline derivatives in developing antioxidant agents (Kawashima et al., 1979).
Material Science and Analytical Applications
- Fluorescent Labeling Reagents : The development of a novel fluorophore, 6-Methoxy-4-quinolone, showcases the application of quinoline derivatives in biomedical analysis due to its strong fluorescence across a wide pH range, making it a valuable tool for fluorescent labeling (Hirano et al., 2004).
Propriétés
IUPAC Name |
6-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)12-25-16-6-4-5-15(10-16)20-11-18(21(23)24)17-9-14(3)7-8-19(17)22-20/h4-11,13H,12H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCMTINULIFPGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














